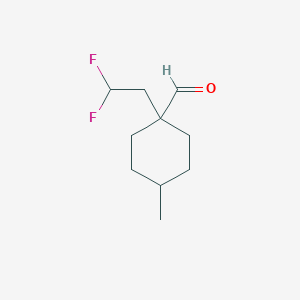

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde

説明

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring a carbaldehyde functional group at the 1-position, a 2,2-difluoroethyl substituent, and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₄F₂O, with a molecular weight of 202.22 g/mol. The compound’s structure combines the steric and electronic effects of fluorine atoms with the conformational flexibility of the cyclohexane ring, making it a candidate for applications in medicinal chemistry (e.g., as a building block for drug candidates) or materials science (e.g., fluorinated polymers).

特性

分子式 |

C10H16F2O |

|---|---|

分子量 |

190.23 g/mol |

IUPAC名 |

1-(2,2-difluoroethyl)-4-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H16F2O/c1-8-2-4-10(7-13,5-3-8)6-9(11)12/h7-9H,2-6H2,1H3 |

InChIキー |

GGSBIRWLJFZFIP-UHFFFAOYSA-N |

正規SMILES |

CC1CCC(CC1)(CC(F)F)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,1-difluoro-2-iodoethane with a cyclohexane derivative under specific conditions . The reaction is often carried out in the presence of a base such as cesium carbonate at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

化学反応の分析

Types of Reactions: 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.

Major Products:

Oxidation: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carboxylic acid.

Reduction: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:

Medicinal Chemistry: The difluoroethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, making this compound a valuable intermediate in drug design.

Materials Science: The unique structural features of this compound can be exploited in the development of advanced materials with specific properties.

Biological Studies: The compound can be used as a probe to study the interactions of difluoroethyl groups with biological targets.

作用機序

The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity . The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, further modulating its biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde and their distinguishing features:

Electronic and Steric Effects

- This could increase reactivity in nucleophilic addition reactions .

- Ring Systems : The cyclohexane ring in the target compound offers conformational flexibility, whereas the pyrazole ring in 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde provides aromaticity and hydrogen-bonding capability. This difference may influence solubility and biological target interactions.

- Methyl vs. Methoxy Groups : The 4-methyl substituent in the target compound contributes steric hindrance but lacks the electron-donating resonance effects of the 4-methoxyphenyl group in the analogue from . This may reduce solubility in polar solvents compared to the methoxy-containing compound .

Physicochemical Properties

Note: Experimental data gaps exist; values inferred from substituent effects.

Research Findings and Gaps

- Biological Activity: No direct studies on the target compound’s bioactivity are available.

- Stability: The 2,2-difluoroethyl group may confer metabolic stability compared to non-fluorinated analogues, a common advantage in medicinal chemistry .

- Contradictions : While the methoxyphenyl analogue’s synthesis is well-established , the target compound’s fluorinated structure presents challenges in regioselective functionalization that remain understudied.

生物活性

1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C10H12F2O

- Molecular Weight : 188.20 g/mol

- Structure : The compound features a cyclohexane ring with a carbaldehyde functional group and a difluoroethyl substituent.

The biological activity of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde has been linked to its interaction with various biological targets:

- Nrf2 Activation : Preliminary studies suggest that the compound may act as an Nrf2 activator, which is crucial in cellular defense against oxidative stress. Nrf2 activation leads to the expression of antioxidant genes, thereby enhancing cellular resilience against oxidative damage .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Increased HO-1 expression in astrocytes | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Case Studies

- Nrf2 Activation in Ischemic Models : In vitro studies demonstrated that compounds activating Nrf2 significantly improved outcomes in ischemic stroke models by reducing oxidative stress and inflammation. This suggests a potential application for 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde in neuroprotective therapies .

- Anti-inflammatory Activity : A study focusing on new anti-inflammatory compounds revealed that derivatives similar to 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The results indicated a decrease in pro-inflammatory cytokines, supporting its therapeutic potential .

- Cytotoxicity Against Cancer Cells : Research investigating the cytotoxic effects of various aldehyde derivatives found that certain structural modifications, akin to those present in 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde, led to notable inhibition of cancer cell lines. This highlights the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。